Phosphinic acid, sodium salt, monohydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sodium phosphinate compounds involves various methods. For instance, a dibenzo-14-crown-4 ether with a phosphinic acid moiety was synthesized, and its sodium salt was characterized using x-ray diffraction methods . Another study presented the synthesis of high purity nonsymmetric dialkylphosphinic acid extractants using sodium hypophosphite as the phosphorus source . Additionally, the synthesis of sodium mono(2,4,4'-trimethylpentyl)phosphinate was optimized to achieve good yield and purity .

Molecular Structure Analysis

X-ray crystallography has been used to determine the solid-state structures of sodium phosphinate compounds. The sodium salt of a lariat ether phosphinate was found to have a V-shaped macrocycle with the sodium ion bonded to ether oxygen atoms and indirectly to the phosphinate anion through a water molecule . In another study, the crystal and molecular structures of a tetraphenylmonothioimidodiphosphinic acid and its sodium salt were determined, revealing a trigonal bipyramidal geometry around sodium atoms .

Chemical Reactions Analysis

Sodium phosphinate compounds exhibit unique reactivities. Bis(mesitoyl)phosphinic acid and its sodium salt show photo-induced reactivity, releasing mesitoyl radicals and metaphosphorous acid upon exposure to light . This highlights the potential of sodium phosphinate derivatives as phosphorus-based reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium phosphinate compounds have been extensively studied. Basic constants such as solubility, ionization constant, dimerization constant, and distribution coefficient were measured for bis(2,4,4-trimethylpentyl) phosphinic acid, providing insights into the behavior of phosphorus-based extractants . The critical micelle concentration of sodium mono(2,4,4'-trimethylpentyl)phosphinate was determined, indicating its surfactant properties . Special hydrogen bonds were observed in monovalent metal carboxylate–phosphinates, which are novel structures containing short, symmetric or almost symmetric O⋯H⋯O hydrogen bonds .

科学研究应用

Chemical Synthesis and Functionalization

Phosphonic acid derivatives, closely related to phosphinic acid, have been extensively utilized in chemical synthesis due to their structural analogy with phosphate moieties and unique coordination or supramolecular properties. These compounds serve as bioactive agents (drugs, pro-drugs), in bone targeting, design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. Their wide-ranging applications cover numerous research fields, underscoring the importance of phosphonic acids in various scientific endeavors (C. M. Sevrain et al., 2017).

Catalysis and Energy Storage

Transition metal phosphides, including those derived from phosphinic acid precursors, have shown promise in catalysis, particularly in hydrodesulfurization, hydrodenitrogenation, and hydrodeoxygenation reactions. Their application in catalyzing the conversion of biomass-based feedstocks into cleaner energy sources highlights the critical role of phosphorus-containing compounds in addressing current and future energy challenges (M. Golubeva et al., 2020).

Environmental Remediation

The development of detection methods for toxic metal phosphides emphasizes the environmental significance of phosphorus-based compounds. Advanced diagnostic techniques for identifying and analyzing metal phosphides, which are used as insecticides and rodenticides, are crucial for effective environmental monitoring and management (Arash Mohammadinejad et al., 2021).

Biomedical Applications

Phosphonopeptides, mimicking peptides with phosphinic acid or related groups, act as inhibitors of key enzymes related to various pathological states. Their potential in medicine and agriculture as antimicrobial agents or tools to study physiological effects of phosphorylations illustrates the biomedical relevance of phosphinic acid derivatives (P. Kafarski, 2020).

Biodegradable Polymers

The study of polyhydroxyalkanoates (PHAs) from extremophiles, which includes research on phosphorus-containing compounds, showcases the potential of these materials in producing biodegradable polymers. This research is pivotal for developing sustainable alternatives to conventional plastics, contributing significantly to efforts in reducing environmental pollution (P. K. Obulisamy & Sanjeet Mehariya, 2021).

未来方向

Phosphinic acids and their derivatives, including phosphinic acid, sodium salt, monohydrate, have been highlighted for their potential in various applications . They have been used for their bioactive properties, for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging, or as phosphoantigen . Future research may focus on exploring these applications further and developing new methods for the synthesis of phosphinic acids .

属性

IUPAC Name |

sodium;oxido(oxo)phosphanium;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.HO2P.H2O/c;1-3-2;/h;3H;1H2/q+1;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUDKOMXLMXFKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

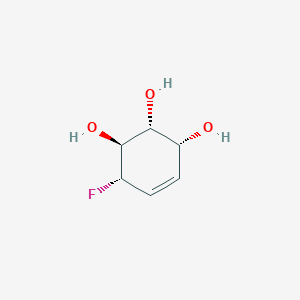

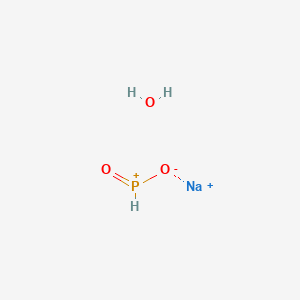

O.[O-][PH+]=O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NaO3P+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7681-53-0 (Parent) |

Source

|

| Record name | Sodium phosphinate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

104.986 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphinic acid, sodium salt, monohydrate | |

CAS RN |

10039-56-2 |

Source

|

| Record name | Sodium phosphinate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

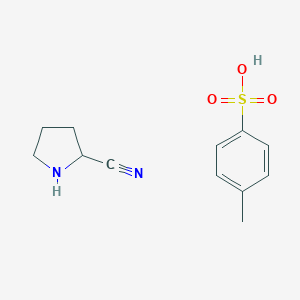

![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)

![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)